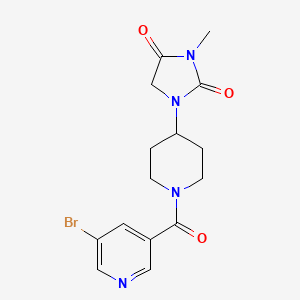

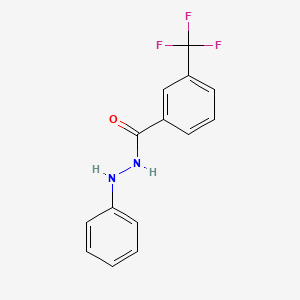

N'-phenyl-3-(trifluoromethyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

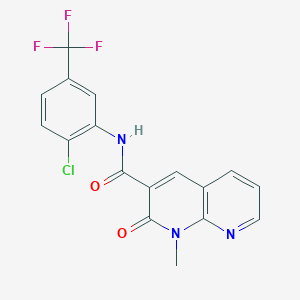

“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is a chemical compound with the molecular formula C14H11F3N2O . It has an average mass of 280.245 Da and a monoisotopic mass of 280.082336 Da .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 3-(Trifluoromethyl)phenylhydrazine can be prepared by the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . This compound may be used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides .Molecular Structure Analysis

The molecular structure of “N’-phenyl-3-(trifluoromethyl)benzohydrazide” has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Scientific Research Applications

Chemical Research

“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is a chemical compound with the molecular formula C14H11F3N2O . It is used in chemical research due to its unique properties and structure .

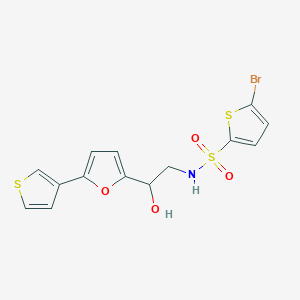

Antibacterial Activity

This compound has been found to have significant antibacterial activity. It has been used in the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives , which are potent antimicrobial agents . These novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Biofilm Prevention

The compound has shown effectiveness in preventing the development of biofilms, particularly by MRSA and Enterococcus faecalis . Biofilms are a major concern in medical settings as they can lead to persistent infections and are often resistant to antibiotics.

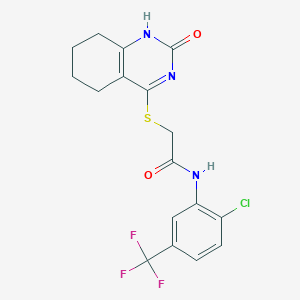

Treatment of Antibiotic-Resistant Bacteria

“N’-phenyl-3-(trifluoromethyl)benzohydrazide” derivatives have shown to be more effective than the control antibiotic vancomycin in treating antibiotic-resistant bacteria . This makes it a promising compound in the fight against antibiotic resistance.

Low Toxicity

The compound and its derivatives have shown low toxicity to cultured human embryonic kidney cells, making them potential candidates for therapeutic applications .

Synthesis of New Compounds

“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is used in the synthesis of new compounds. For example, it has been used in the synthesis of a new Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl] amino}benzohydrazide .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood . It is also advised not to breathe the dust, vapor, mist, or gas, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for “N’-phenyl-3-(trifluoromethyl)benzohydrazide” are not explicitly mentioned in the available literature, related compounds have been studied for various applications. For instance, hydrazones, which include “N’-phenyl-3-(trifluoromethyl)benzohydrazide”, have been reported to exhibit significant pharmacological and biological activities due to their unique –N–N=CH- pharmacophore structure . They have been used in applications such as supramolecular switches, metal structures, and sensors . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

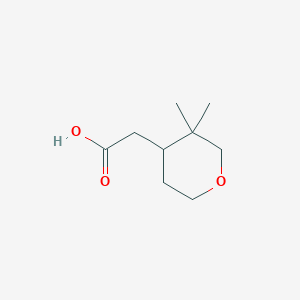

N’-phenyl-3-(trifluoromethyl)benzohydrazide is a type of Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle, which is essential for cellular respiration .

Mode of Action

The compound interacts with its target, succinate dehydrogenase, by binding to the ubiquinone-binding region of the enzyme . This binding inhibits the enzyme’s activity, disrupting the citric acid cycle and energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by N’-phenyl-3-(trifluoromethyl)benzohydrazide is the citric acid cycle, also known as the Krebs cycle . By inhibiting succinate dehydrogenase, the compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species .

Pharmacokinetics

Given its molecular weight of 28025 , it is likely to have good bioavailability.

Result of Action

The inhibition of succinate dehydrogenase by N’-phenyl-3-(trifluoromethyl)benzohydrazide leads to a disruption in energy production within the cell . This can result in cell death, making the compound potentially useful as a fungicide .

properties

IUPAC Name |

N'-phenyl-3-(trifluoromethyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-5-10(9-11)13(20)19-18-12-7-2-1-3-8-12/h1-9,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSXYJWTGPXCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-phenyl-3-(trifluoromethyl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2912284.png)

![1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2912296.png)

![N-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2912298.png)

![4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2912300.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-chloro-N-cyclopentylpyridine-3-carboxamide](/img/structure/B2912304.png)